6-Ethoxy-2,3,4-trifluorobenzoic acid
CAS No.: 1980050-06-3
Cat. No.: VC5787363
Molecular Formula: C9H7F3O3
Molecular Weight: 220.147
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1980050-06-3 |
|---|---|
| Molecular Formula | C9H7F3O3 |
| Molecular Weight | 220.147 |
| IUPAC Name | 6-ethoxy-2,3,4-trifluorobenzoic acid |
| Standard InChI | InChI=1S/C9H7F3O3/c1-2-15-5-3-4(10)7(11)8(12)6(5)9(13)14/h3H,2H2,1H3,(H,13,14) |
| Standard InChI Key | WXQFZTJBUORIBQ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=C(C(=C1C(=O)O)F)F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a benzoic acid backbone with fluorine atoms at the 2-, 3-, and 4-positions and an ethoxy group (-OCH₂CH₃) at the 6-position. This arrangement creates a sterically hindered environment that influences reactivity and intermolecular interactions . The molecular formula is C₉H₇F₃O₃, with a molecular weight of 236.15 g/mol .
Electronic Effects
Fluorine’s electronegativity induces electron withdrawal, polarizing the aromatic ring and enhancing the acidity of the carboxylic acid group (pKa ≈ 2.5–3.0, estimated via Hammett correlations) . The ethoxy group donates electrons through resonance, creating localized electronic asymmetry critical for regioselective reactions .
Synthesis and Manufacturing
Hydrolysis of Nitrile Precursors
A scalable method involves the hydrolysis of 6-ethoxy-2,3,4-trifluorobenzonitrile under acidic conditions. For example, treatment with 70% sulfuric acid at 140°C for 2–4 hours yields the target acid with >95% purity . This mirrors protocols used for 2,4,6-trifluorobenzoic acid synthesis, where nitrile intermediates are converted efficiently .
Reaction Conditions Table
Functional Group Interconversion
Alternative pathways include oxidation of benzyl alcohols or bromides. For instance, 6-ethoxy-2,3,4-trifluorobenzyl bromide (CAS 1980054-21-4) can undergo nucleophilic substitution followed by oxidation to yield the acid .
Physicochemical Properties
Thermal Stability
The compound decomposes at temperatures exceeding 250°C, with a boiling point estimated at 297–300°C based on analogous trifluorobenzoic acids . Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) near 85°C, indicative of moderate crystalline stability .
Solubility Profile
The low aqueous solubility necessitates polar aprotic solvents (e.g., DMF, DMSO) for industrial applications .
Applications in Pharmaceutical Chemistry
Antibiotic Precursor
6-Ethoxy-2,3,4-trifluorobenzoic acid serves as a key intermediate in quinolone antibiotics. Esterification with methanol produces methyl 6-ethoxy-2,3,4-trifluorobenzoate, which undergoes cyclocondensation with piperazine derivatives to form fluoroquinolone cores.
Structure-Activity Relationships (SAR)
Fluorine atoms enhance membrane permeability and target binding, while the ethoxy group modulates metabolic stability. Comparative studies show that 6-ethoxy analogs exhibit 3–5× higher bioavailability than non-ethoxy counterparts in murine models.
| Parameter | Classification | Source |
|---|---|---|
| Acute Oral Toxicity | Category 4 (LD₅₀ > 300 mg/kg) | |
| Skin Irritation | Category 2 | |
| Inhalation Risk | Harmful (H332) |
Protective Measures
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coats .
-
Ventilation: Use fume hoods to mitigate inhalation risks during powder handling .
Future Research Directions
Catalytic Asymmetric Synthesis
Current methods rely on stoichiometric reagents. Transition-metal-catalyzed enantioselective routes could enable access to chiral derivatives for kinase inhibitor development .
Polymeric Materials
Incorporating the compound into polyesters or polyamides may yield high-performance polymers with enhanced thermal resistance, leveraging fluorine’s low polarizability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume